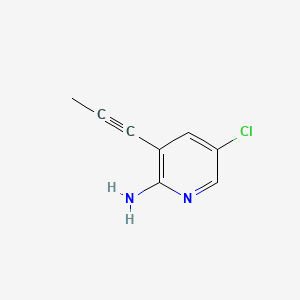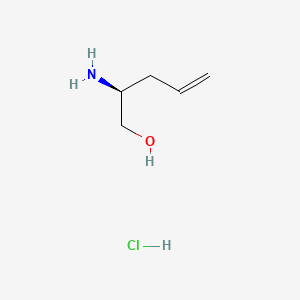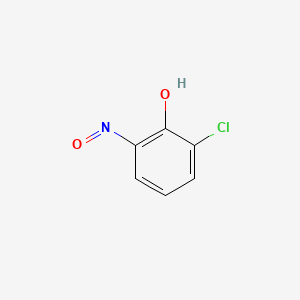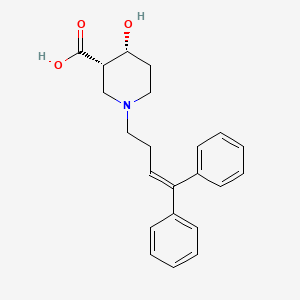
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methylamino group and a carboxylic acid 1-oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-pyridinecarboxylic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide.
Oxidation: Finally, the compound is oxidized to form the 1-oxide using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various N-oxides, reduced amines, and substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-6-methyliminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in inflammatory processes or activate receptors that modulate cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid: The parent compound without the methylamino and 1-oxide groups.
6-Amino-2-pyridinecarboxylic acid: Similar structure but without the methyl group.
6-(Dimethylamino)-2-pyridinecarboxylic acid: Contains an additional methyl group on the amino nitrogen.
Uniqueness
1-Hydroxy-6-methyliminopyridine-2-carboxylic acid is unique due to the presence of both the methylamino and 1-oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds .
Propiedades
Número CAS |
135589-82-1 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.152 |
Nombre IUPAC |
1-hydroxy-6-methyliminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-4-2-3-5(7(10)11)9(6)12/h2-4,12H,1H3,(H,10,11) |
Clave InChI |
OJWIKRKWECVYGL-UHFFFAOYSA-N |
SMILES |
CN=C1C=CC=C(N1O)C(=O)O |
Sinónimos |
2-Pyridinecarboxylicacid,6-(methylamino)-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


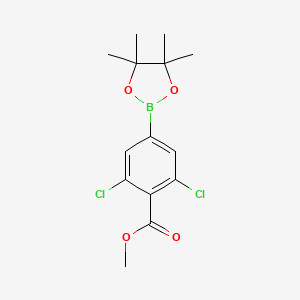

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 6-(acetyloxy)-1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-8,9-](/img/no-structure.png)






